1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
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Overview
Description
- The phenylethylthio group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a phenylethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Dihydrobenzo[b][1,4]dioxin Ring:
- Starting from catechol, the dihydrobenzo[b][1,4]dioxin ring can be formed through a cyclization reaction with appropriate reagents under acidic or basic conditions.
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Synthesis of the Pyrazinone Core:
- The pyrazinone core can be synthesized via condensation reactions involving suitable amines and diketones under controlled temperatures and pH.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound’s unique structure may allow it to act as a catalyst or a ligand in various organic reactions.
Material Science: Potential use in the development of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways and molecular interactions.
Industry:
Chemical Industry: Utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or activity. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interference with cellular metabolism.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one: can be compared with other pyrazinone derivatives, such as:
Uniqueness:
- The presence of the phenylethylthio group and the specific arrangement of the dihydrobenzo[b][1,4]dioxin ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenacylsulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-16(14-4-2-1-3-5-14)13-27-19-20(24)22(9-8-21-19)15-6-7-17-18(12-15)26-11-10-25-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRYUXIZKPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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